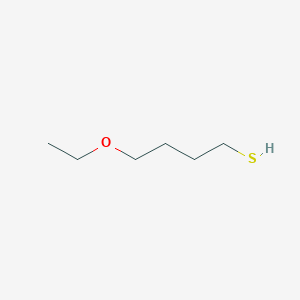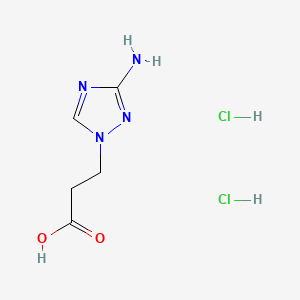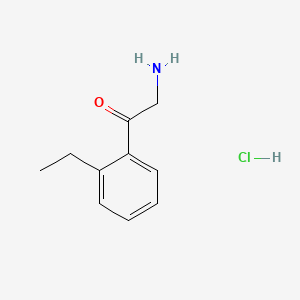
2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-Cyano-3-fluorophenoxy)ethanol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The reaction is usually performed at a temperature range of 0-5°C to control the exothermic nature of the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Electrophilic Aromatic Substitution: The aromatic ring in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The cyano and fluorophenoxy groups contribute to the compound’s reactivity and selectivity, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride can be compared with similar compounds such as:
2-(4-Cyano-2-fluorophenoxy)ethane-1-sulfonyl chloride: This compound has a similar structure but with the cyano group positioned differently on the aromatic ring.
2-(3-Cyano-4-fluorophenyl)ethane-1-sulfonyl chloride: Another similar compound with variations in the positioning of the cyano and fluorine groups.
The unique positioning of the cyano and fluorophenoxy groups in this compound contributes to its distinct reactivity and selectivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C9H7ClFNO3S |
|---|---|
Molecular Weight |
263.67 g/mol |
IUPAC Name |
2-(2-cyano-3-fluorophenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H7ClFNO3S/c10-16(13,14)5-4-15-9-3-1-2-8(11)7(9)6-12/h1-3H,4-5H2 |
InChI Key |
HOAADQPNJDCCJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)OCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride](/img/structure/B13480251.png)


![5-Aminospiro[2.3]hexane-1-carboxylic acid](/img/structure/B13480258.png)



![rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13480275.png)

